molecular formula C17H20O2S B13954971 1-((2-Naphthylsulfinyl)methyl)cyclohexanol CAS No. 38226-53-8

1-((2-Naphthylsulfinyl)methyl)cyclohexanol

Cat. No.: B13954971
CAS No.: 38226-53-8
M. Wt: 288.4 g/mol
InChI Key: FTVDJXULJFVIKQ-UHFFFAOYSA-N
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Description

1-((2-Naphthylsulfinyl)methyl)cyclohexanol is an organic compound with the molecular formula C17H20O2S It is characterized by the presence of a naphthylsulfinyl group attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Naphthylsulfinyl)methyl)cyclohexanol typically involves the reaction of 2-naphthylsulfinyl chloride with cyclohexanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Naphthylsulfinyl chloride+CyclohexanolThis compound\text{2-Naphthylsulfinyl chloride} + \text{Cyclohexanol} \rightarrow \text{this compound} 2-Naphthylsulfinyl chloride+Cyclohexanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-Naphthylsulfinyl)methyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-((2-Naphthylsulfinyl)methyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Naphthylsulfinyl)methyl)cyclohexanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Naphthylsulfonyl)methyl)cyclohexanol
  • 1-((2-Naphthylthio)methyl)cyclohexanol
  • 1-((2-Naphthylmethyl)cyclohexanol

Uniqueness

1-((2-Naphthylsulfinyl)methyl)cyclohexanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

38226-53-8

Molecular Formula

C17H20O2S

Molecular Weight

288.4 g/mol

IUPAC Name

1-(naphthalen-2-ylsulfinylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C17H20O2S/c18-17(10-4-1-5-11-17)13-20(19)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,18H,1,4-5,10-11,13H2

InChI Key

FTVDJXULJFVIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CS(=O)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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